

An In-depth Technical Guide to 1-Phenoxyheptane

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Compound of Interest

Compound Name: 1-Phenoxyheptane

Cat. No.: B1655134

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Introduction

1-Phenoxyheptane, also known by its IUPAC name heptoxybenzene, is an organic aromatic ether. This document provides a comprehensive overview of its chemical properties, synthesis, and available data. Ethers of this class are of interest in various fields of chemical research, although data on the specific biological activity of **1-phenoxyheptane** is limited in publicly accessible literature.

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name, heptoxybenzene. However, it is also known by several synonyms.

Identifier Type	Value
IUPAC Name	heptoxybenzene[1][2]
Synonyms	1-phenoxyheptane, (heptyloxy)benzene, heptyl phenyl ether[2][3][4]
CAS Number	32395-96-3[1][3]
Molecular Formula	C ₁₃ H ₂₀ O[1][3]
Molecular Weight	192.30 g/mol [1]
Canonical SMILES	CCCCCCCOC1=CC=CC=C1[1]
InChI Key	VKFMYOXGQWPHE-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative data for the physicochemical properties of **1-phenoxyheptane** is compiled below. It is important to note that some of these values are estimated.

Property	Value	Source
Boiling Point	est. 268 °C	[3]
XLogP3-AA	4.9	[3][4]
Vapor Pressure	est. 0.006 hPa @ 20°C	[3]
Polar Surface Area (PSA)	9.23 Å ²	[4]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	1	[4]
Rotatable Bond Count	7	[4]

The long heptyl chain in **1-phenoxyheptane** contributes to its hydrophobicity, suggesting good solubility in organic solvents.[1]

Synthesis of 1-Phenoxyheptane

The most common and efficient method for the synthesis of unsymmetrical ethers like **1-phenoxyheptane** is the Williamson ether synthesis.^[1] This reaction proceeds via an S_N2 mechanism.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of **1-phenoxyheptane**.

Materials:

- Phenol
- 1-Bromoheptane (or 1-iodoheptane for a faster reaction)^[1]
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Anhydrous ethanol or Dimethyl sulfoxide (DMSO)
- Hexane
- Ethyl acetate
- Silica gel

Procedure:

- Formation of the Phenoxide Ion:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in an anhydrous solvent such as ethanol or DMSO.^[1]
 - Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.^[1]
 - Stir the mixture at room temperature until the phenol is completely deprotonated to form the sodium or potassium phenoxide salt.

- Nucleophilic Substitution:
 - To the freshly prepared phenoxide solution, add a stoichiometric equivalent of 1-bromoheptane.
 - Heat the reaction mixture to reflux (typically between 70-80 °C) and maintain for 4-6 hours.
[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Pour the reaction mixture into a separatory funnel containing water and extract the aqueous layer three times with a suitable organic solvent like diethyl ether.
 - Wash the combined organic extracts with a sodium hydroxide solution to remove any unreacted phenol.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Evaporate the solvent under reduced pressure to obtain the crude **1-phenoxyheptane**.
 - Further purification can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate (10:1) eluent to yield the pure product with a purity of >95%.[1]

Logical Workflow for Williamson Ether Synthesis

Caption: Workflow for the synthesis of **1-Phenoxyheptane**.

Biological Activity and Drug Development

Extensive searches of publicly available scientific literature and databases did not yield any specific information on the biological activity, pharmacological properties, or toxicological profile of **1-phenoxyheptane**. While related compounds, such as other phenoxy derivatives, have been investigated for various biological effects, there is no readily available data to suggest that **1-phenoxyheptane** is currently a subject of study in drug development or possesses any

known signaling pathway interactions. Therefore, no signaling pathway diagrams can be provided.

Chemical Reactivity

1-Phenoxyheptane exhibits chemical reactivity characteristic of aromatic ethers.

- **Ether Cleavage:** The ether linkage is susceptible to cleavage under strongly acidic conditions, for instance, with hydroiodic or hydrobromic acid, to yield phenol and the corresponding 1-haloheptane.^[1]
- **Electrophilic Aromatic Substitution:** The phenoxy group is an ortho-, para-directing activator for electrophilic substitution reactions on the aromatic ring.^[1] For example, nitration with a mixture of nitric and sulfuric acids would be expected to yield a mixture of 2-nitro-**1-phenoxyheptane** and 4-nitro-**1-phenoxyheptane**.^[1]

Reaction Pathway for Electrophilic Nitration

Caption: Electrophilic nitration of **1-Phenoxyheptane**.

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